molecular formula C33H66NO9P B163690 Azelaoyl PAF CAS No. 354583-69-0

Azelaoyl PAF

Cat. No.: B163690
CAS No.: 354583-69-0
M. Wt: 651.9 g/mol
InChI Key: ZDFOCDTXDPKJKA-WJOKGBTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azelaoyl platelet activating factor, also known as 1-O-hexadecyl-2-O-(9-carboxyactanoyl)-sn-glyceryl-3-phosphocholine, is an alkyl phosphatidylcholine. It is a component of the lipid pool within oxidized low-density lipoprotein particles. This compound acts as a high-affinity ligand and agonist for peroxisome proliferator-activated receptor gamma, a nuclear transcription factor that regulates metabolic and cell differentiation genes .

Safety and Hazards

Azelaoyl PAF is classified as Eye Irrit. 2 - Flam. Liq. 2 according to the GHS classification . It should be stored at -20°C . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid prolonged or repeated exposure .

Future Directions

Azelaoyl PAF has been used to investigate whether peroxisome proliferator-activated receptors gamma agonists could play a role in the treatment of Friedreich’s ataxia, a neurodegenerative disease due to frataxin deficiency . It has been shown that this compound significantly increases the intracellular frataxin levels by twofold in the neuroblastoma cell line SKNBE and fibroblasts from Friedreich’s ataxia (FRDA) patients . Therefore, PPAR-γ agonists could potentially play a role in the treatment of FRDA .

Biochemical Analysis

Biochemical Properties

Azelaoyl PAF plays a significant role in biochemical reactions by acting as a high affinity ligand and agonist for PPARγ. This nuclear transcription factor regulates metabolic and cell differentiation genes. This compound has been shown to promote adipogenesis by inducing the differentiation of preadipocytes. It is also involved in regulating the transcription of genes that control insulin action . Activation of PPARγ by this compound promotes foam cell formation, an event that occurs in atherosclerotic lesions when macrophages differentiate and accumulate oxLDL. Macrophages internalize oxLDL via the scavenger receptor CD36, and CD36 expression is further induced by PPARγ activation .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It has been shown to increase the intracellular levels of frataxin protein and mRNA in human neuroblastoma cells and primary fibroblasts from Friedreich’s ataxia patients . This increase in frataxin protein is achieved through a transcriptional mechanism. Additionally, this compound promotes adipogenesis by inducing the differentiation of preadipocytes and regulates the transcription of genes that control insulin action . Activation of PPARγ by this compound also promotes foam cell formation in atherosclerotic lesions .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the thiazoladinedione-binding site of PPARγ. This binding is as potent as the synthetic PPARγ agonist, rosiglitazone, which is used as an insulin sensitizer to treat type II diabetes . This compound is more potent in activating PPARγ than other known ligands such as 9-hydroxyoctadeca-9Z,11E-dienoic acid (9-HODE), 13-HODE, and 15-deoxy-Δ12,14-prostaglandin J2 . By activating PPARγ, this compound regulates the transcription of genes involved in metabolic and cell differentiation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to be stable when supplied in ethanol for one year when stored at –20 °C. When the solvent is changed to DMSO or dimethyl formamide, this compound is stable for six months at –20 °C. If the solvent is changed to an organic-free aqueous buffer, this compound should be used within the day . The effects of this compound on cellular function have been observed over time, with significant increases in frataxin protein and mRNA levels in treated cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving Friedreich’s ataxia, this compound significantly increased the intracellular frataxin levels by twofold in neuroblastoma cell lines and fibroblasts from patients . The dosage effects on other cellular processes, such as adipogenesis and foam cell formation, have also been observed, with higher doses leading to more pronounced effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to lipid metabolism. It acts as a high affinity ligand and agonist for PPARγ, which regulates the transcription of genes involved in metabolic processes . The activation of PPARγ by this compound promotes adipogenesis and regulates insulin action . Additionally, this compound is a component of the lipid pool within oxidized low-density lipoprotein (oxLDL) particles .

Transport and Distribution

This compound is transported and distributed within cells and tissues as a component of the lipid pool within oxidized low-density lipoprotein (oxLDL) particles . It interacts with transporters and binding proteins such as the scavenger receptor CD36, which facilitates the internalization of oxLDL by macrophages . The distribution of this compound within cells is influenced by its interactions with these transporters and binding proteins .

Subcellular Localization

This compound is localized within the lipid pool of oxidized low-density lipoprotein (oxLDL) particles . Its activity and function are influenced by its subcellular localization, as it interacts with PPARγ in the nucleus to regulate the transcription of metabolic and cell differentiation genes .

Preparation Methods

Azelaoyl platelet activating factor is supplied as a solution in ethanol. The solvent can be changed by evaporating the ethanol under a gentle stream of nitrogen and immediately adding either dimethyl sulfoxide or dimethyl formamide that has been purged with an inert gas. The solubility of azelaoyl platelet activating factor in these solvents is at least 8 mg/mL. It is also soluble in aqueous buffers, such as phosphate-buffered saline at pH 7.2, at 10 mg/mL .

Properties

IUPAC Name

[(2R)-2-(8-carboxyoctanoyloxy)-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H66NO9P/c1-5-6-7-8-9-10-11-12-13-14-15-16-20-23-27-40-29-31(30-42-44(38,39)41-28-26-34(2,3)4)43-33(37)25-22-19-17-18-21-24-32(35)36/h31H,5-30H2,1-4H3,(H-,35,36,38,39)/t31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFOCDTXDPKJKA-WJOKGBTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H66NO9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590849
Record name (2R)-2-[(8-Carboxyoctanoyl)oxy]-3-(hexadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

651.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

354583-69-0
Record name (2R)-2-[(8-Carboxyoctanoyl)oxy]-3-(hexadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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